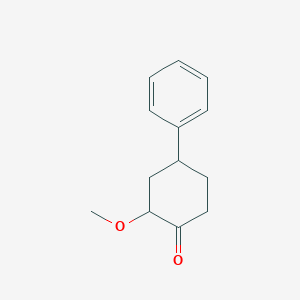
2-Methoxy-4-phenylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-phenylcyclohexan-1-one is a chemical compound with the molecular weight of 204.27 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Conformational Studies
Tran Dinh Phien et al. (2019) studied the molecular structure and conformational equilibria of related compounds to 2-Methoxy-4-phenylcyclohexan-1-one, specifically focusing on silacyclohexane derivatives. They utilized quantum chemical calculations and gas electron diffraction/mass spectrometry to explore different conformations, highlighting the significance of substituents' positions and rotational orientations (Tran Dinh Phien et al., 2019).
Photophysical Properties
Bangal et al. (1996) conducted a comprehensive photophysical study of chalcone derivatives, closely related to this compound. They investigated these compounds in different solvents and temperatures, revealing insights into phosphorescence emissions and the influence of solvent-dependent triplet quantum yield and lifetime (Bangal et al., 1996).
pH-Dependent Structural Interconversion
Ana-Maria Pană et al. (2017) examined the behavior of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one, a compound similar to this compound, in different pH conditions. They isolated new dimeric structures in acidic conditions and used NMR, UV-Vis, and fluorescent spectroscopy for characterization, suggesting potential applications as pH sensors (Ana-Maria Pană et al., 2017).
Synthesis of Spirocyclic Compounds
Schubert et al. (2016) described the oxidative treatment of ethyl 2-aryl cinnamates, related to this compound, to form spirocyclic compounds. Their research demonstrates the potential of these compounds in synthetic organic chemistry, particularly in the construction of complex molecular architectures (Schubert et al., 2016).
Synthesis of New Organophosphorus Compounds
Arsanious and Hennawy (2016) investigated the reaction of 2-(4-Arylidene)cyclohexane-1-one derivatives, akin to this compound, with specific reagents to synthesize new heterocyclic compounds containing phosphorus. This study opens avenues in the synthesis of novel organophosphorus compounds with potential applications in various fields including medicinal chemistry (Arsanious and Hennawy, 2016).
Photocycloadditions and Phenol Synthesis
Guo et al. (2001) focused on the synthesis of 2-phenyl-2,5-cyclohexadien-1-ones and their photorearrangements. They outlined an efficient route to highly substituted phenols, demonstrating the utility of these compounds in synthetic organic chemistry and the potential for creating diverse phenolic structures (Guo et al., 2001).
Propriétés
IUPAC Name |
2-methoxy-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYLSNDWRACPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
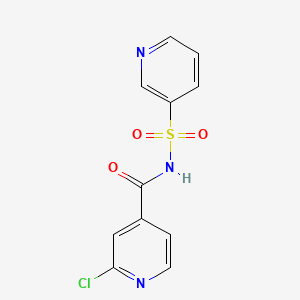
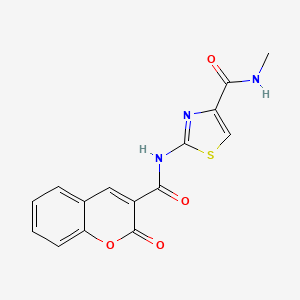
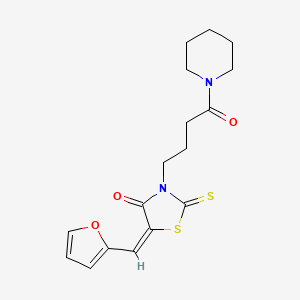
![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)
![5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

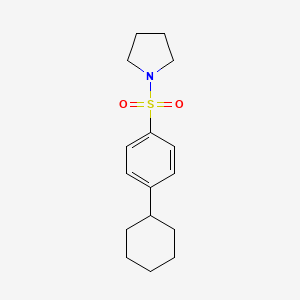
![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)
![N-(2-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2974392.png)
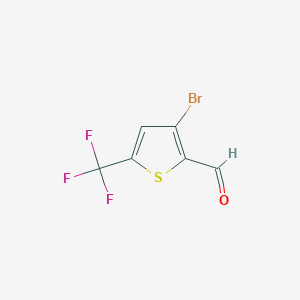
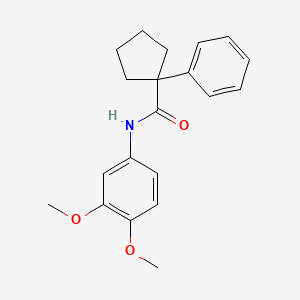

![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
